

An In-depth Technical Guide to the Chemical Structure Elucidation of Acoforestinine

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Compound of Interest

Compound Name: Acoforestinine

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This technical guide provides a comprehensive overview of the chemical structure elucidation of **Acoforestinine**, a diterpenoid alkaloid. The information presented is based on the findings from the isolation and characterization of this natural product from *Aconitum handelianum*.^{[1][2][3]}

Introduction

Acoforestinine is a complex diterpenoid alkaloid isolated from the plant *Aconitum handelianum*.^{[2][4]} Natural products from the genus *Aconitum* are known for their structural diversity and significant biological activities. The elucidation of such intricate molecular structures is a challenging task that relies on a combination of modern spectroscopic techniques. This guide details the methodologies and data that were instrumental in determining the chemical structure of **Acoforestinine**.

Physicochemical and Spectroscopic Data

The initial characterization of **Acoforestinine** established its molecular formula as $C_{35}H_{51}NO_{10}$ through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Table 1: Physicochemical and HR-ESI-MS Data for **Acoforestinine**

Parameter	Value
Molecular Formula	C ₃₅ H ₅₁ NO ₁₀
Molecular Weight	645.78 g/mol
HR-ESI-MS (m/z)	[M+H] ⁺ found: 646.3535; calculated: 646.3535

The structural framework of **Acoforestinine** was pieced together using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for **Acoforestinine** (CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
1	4.15	d	8.5
2	2.85	m	
3	3.90	dd	10.0, 4.5
5	3.10	d	6.0
6	4.85	t	4.5
7	4.30	d	6.5
9	2.95	m	
10	3.20	d	7.0
11	2.50	s	
13	4.95	br s	
14	5.80	s	
15	2.75	m	
17	2.60	s	
N-CH ₂	3.15	q	7.2
N-CH ₂ CH ₃	1.10	t	7.2
1-OCH ₃	3.30	s	
6-OCH ₃	3.35	s	
8-OAc	2.05	s	
14-OBz	8.05-7.45	m	
16-OCH ₃	3.40	s	
18-OCH ₃	3.25	s	

Table 3: ¹³C NMR Spectroscopic Data for **Acoforestinine** (CDCl₃)

Position	δ (ppm)	Position	δ (ppm)
1	84.1	14	166.2
2	45.3	15	40.1
3	72.5	16	82.8
4	43.2	17	61.5
5	50.1	18	78.9
6	91.2	N-CH ₂	49.5
7	88.7	N-CH ₂ CH ₃	13.6
8	77.3	1-OCH ₃	56.3
9	52.8	6-OCH ₃	58.9
10	42.1	8-OAc	170.5, 21.8
11	54.6	14-OBz	133.1, 130.2, 129.7, 128.5
12	35.8	16-OCH ₃	57.8
13	75.4	18-OCH ₃	59.1

Experimental Protocols

The dried and powdered roots of *Aconitum handelianum* were extracted with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure and then subjected to a series of liquid-liquid partitioning steps using solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol). The chloroform-soluble fraction, which showed promising activity in preliminary screenings, was further purified by repeated column chromatography over silica gel and Sephadex LH-20. The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield **Acoforestinine** as a pure compound.

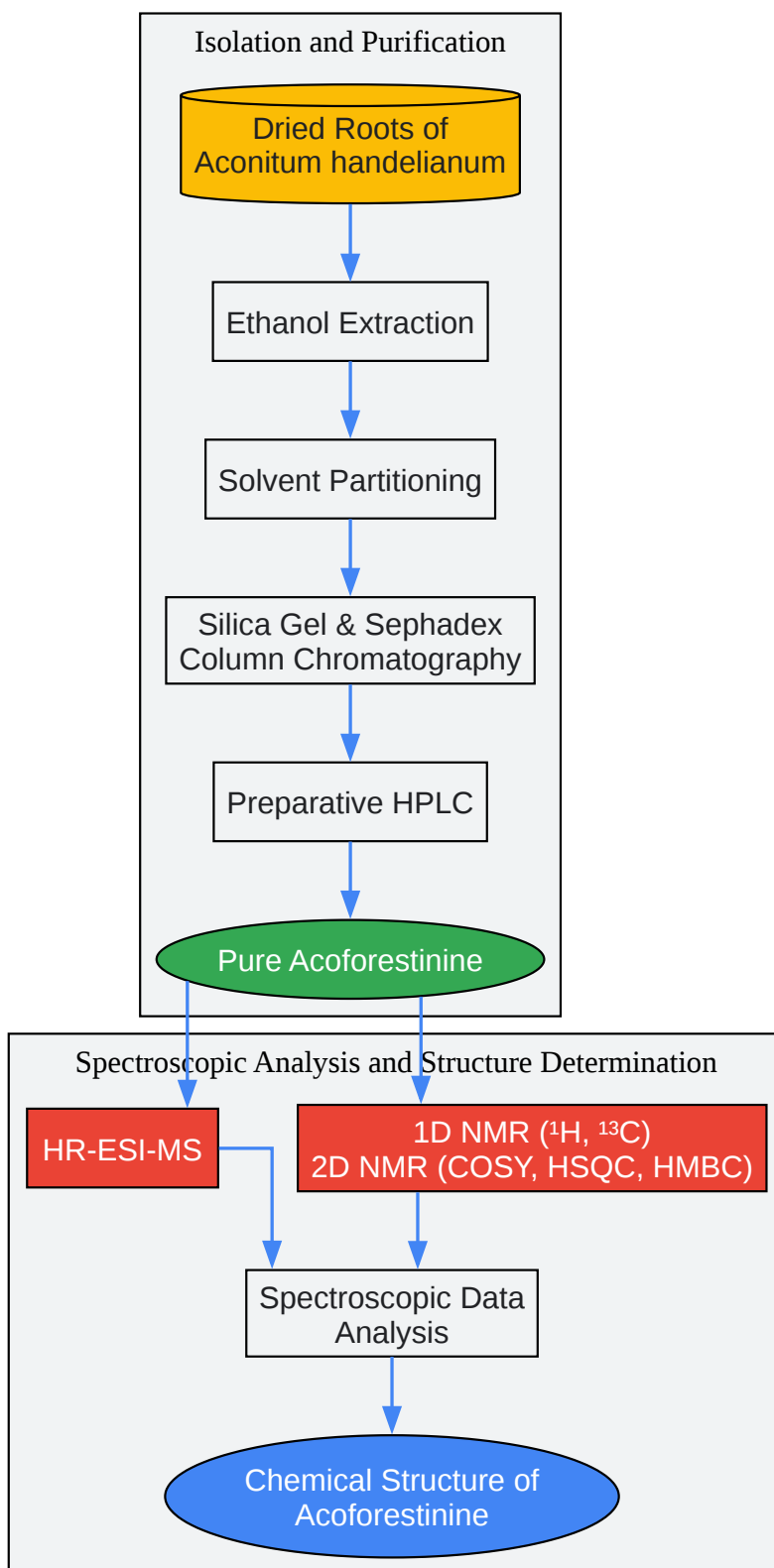
- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AV-600 spectrometer. Samples were dissolved in deuterated

chloroform (CDCl_3), and chemical shifts were referenced to the residual solvent signals.

- Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process for **Acoforestinine** is depicted in the following diagram.



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Figure 1. Workflow for the structure elucidation of **Acoforestinine**.

Conclusion

The structure of **Acoforestinine** was successfully elucidated through a systematic approach involving extraction, isolation, and extensive spectroscopic analysis. The combination of HR-ESI-MS and a variety of NMR techniques provided the necessary data to unambiguously determine its complex diterpenoid alkaloid structure. This detailed structural information is crucial for further research into the pharmacological properties and potential therapeutic applications of **Acoforestinine**.

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